2-[(5-chloro-2-methoxyphenyl)amino]-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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Overview
Description
2-[(5-chloro-2-methoxyphenyl)amino]-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazine ring, a carboxamide group, and aromatic substituents. The presence of chlorine and methoxy groups further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may include the use of starting materials such as 5-chloro-2-methoxyaniline and 4-methylphenyl isocyanate, followed by cyclization and functional group modifications under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-2-methoxyphenyl)amino]-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[(5-chloro-2-methoxyphenyl)amino]-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2-methoxyphenyl)amino]-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes and biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Tolfenamic acid: 2-(3-chloro-2-methylanilino)benzoic acid, which shares structural similarities with the compound .
Other thiazine derivatives: Compounds with similar thiazine ring structures and functional groups.
Uniqueness
2-[(5-chloro-2-methoxyphenyl)amino]-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its specific combination of aromatic substituents and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18ClN3O3S |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)imino-N-(4-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3S/c1-11-3-6-13(7-4-11)21-18(25)16-10-17(24)23-19(27-16)22-14-9-12(20)5-8-15(14)26-2/h3-9,16H,10H2,1-2H3,(H,21,25)(H,22,23,24) |
InChI Key |
FCTDGYZFVUDPQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NC3=C(C=CC(=C3)Cl)OC)S2 |
Origin of Product |
United States |
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